molecular formula C32H37N7O2 B3028515 KRAS G12C inhibitor 5 CAS No. 2158297-63-1

KRAS G12C inhibitor 5

Cat. No.: B3028515
CAS No.: 2158297-63-1
M. Wt: 551.7 g/mol
InChI Key: OBKBMFMBHWUYHS-DQEYMECFSA-N
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Description

KRAS G12C inhibitors represent a breakthrough in targeting oncogenic KRAS mutations, historically deemed "undruggable." These inhibitors covalently bind to the mutant cysteine residue at position 12 in the inactive GDP-bound state of KRAS G12C, preventing GTP reloading and downstream MAPK pathway activation . These agents have demonstrated clinical efficacy in KRAS G12C-mutant cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), and are being studied in pancreatic and biliary tract cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KRAS G12C inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The process begins with the preparation of a suitable starting material, followed by a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The final step involves the coupling of the intermediate with a specific functional group to yield the desired inhibitor .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Covalent Binding Mechanism

KRAS G12C inhibitor 5 forms a covalent bond with the mutant cysteine residue (Cys12) in the GDP-bound state of KRAS G12C. This interaction involves a Michael addition reaction between the acrylamide warhead of the inhibitor and the thiolate group of Cys12 . Key features include:

  • Reaction Specificity : The acrylamide group reacts selectively with the thiolate anion (S⁻) of Cys12, which has a depressed pKa (~7.6) due to its microenvironment in the phosphoryl-binding loop .

  • Irreversibility : The covalent bond formation is irreversible under physiological conditions, trapping KRAS in an inactive GDP-bound conformation .

Structural Insights from Crystallography

Co-crystallization studies of KRAS G12C with inhibitor 5 revealed a unique binding mode (Figure 7A, ):

Binding Interaction Description
Covalent bond with Cys12Direct linkage via acrylamide warhead.
Hydrogen bonding networkInteractions with Gln99 and Arg68 in the lipophilic subpocket.
Van der Waals interactionsMorpholine substituent engages His95 and Tyr96 in a cryptic pocket.
Core engagementTriazine core occupies the P2/Switch-II pocket, stabilizing the inactive state.

This "flipped" binding mode contrasts with sotorasib (AMG 510), where the polar β-amino acid group occupies the His95 pocket instead .

Kinetic and Biochemical Data

In vitro analyses highlight inhibitor 5’s biochemical profile:

Table 1: Biochemical and Cellular Potency of Inhibitor 5 Derivatives

CompoundBiochemical IC50 (nM)Cellular EC50 (nM)Ligand Efficiency (LE)
5 3208500.31
6 2908000.33
7 2106200.35
8 1505400.38
  • Optimization : Removal of the morpholine fragment (compound 6 ) maintained potency, while dimethyl substitution (compound 8 ) improved ligand efficiency by enhancing interactions with the His95 pocket .

  • Nucleotide Exchange Inhibition : Inhibitor 5 suppresses SOS1-mediated GDP-GTP exchange by stabilizing KRAS in the GDP-bound state .

Reactivity Challenges and Oxidation Effects

  • Thiol Oxidation : The Cys12 thiol in KRAS G12C is prone to oxidation, forming sulfinic (Cys-SO₂H) or sulfonic (Cys-SO₃H) acids, which block covalent inhibitor binding .

  • Impact on Conformation : Oxidized KRAS G12C adopts a conformation resembling the hyperactive KRAS G12D mutant, as shown by molecular dynamics simulations .

Comparative Analysis with Other Inhibitors

Parameter Inhibitor 5 Sotorasib (AMG 510) ARS-853
Binding ModeFlipped orientationHis95 pocket engagementP2/Switch-II pocket
Covalent Rate (kinact)Not reportedFaster than ARS-853 6.4 × 10⁻³ min⁻¹
SelectivityKRAS G12C-specificKRAS G12C-specificKRAS G12C-specific

Inhibitor 5’s distinct binding mode may reduce susceptibility to resistance mutations (e.g., G12C/Y96D) compared to first-generation inhibitors .

Scientific Research Applications

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Clinical studies have demonstrated that KRAS G12C inhibitors are particularly effective in treating NSCLC. For instance:

  • Sotorasib (AMG 510) and Adagrasib (MRTX849) are two notable KRAS G12C inhibitors that have shown promising results in clinical trials for patients with advanced NSCLC harboring the G12C mutation. These drugs have received FDA approval for use in specific patient populations.
  • In a study involving various NSCLC models, it was found that responses to direct KRAS inhibition were heterogeneous; however, combinations with PI3K inhibitors significantly enhanced treatment efficacy against resistant models .

Combination Therapies

To overcome resistance mechanisms associated with monotherapy, researchers have explored various combination strategies:

  • Combination with EGFR Inhibitors : Combining KRAS G12C inhibitors with EGFR-targeted therapies has shown synergistic effects, particularly in colorectal cancer models .
  • MEK and SHP2 Inhibitors : Preclinical data suggest that combining KRAS G12C inhibitors with MEK or SHP2 inhibitors can enhance antitumor activity and mitigate resistance .
  • Immunotherapy Combinations : Studies indicate that combining KRAS G12C inhibitors with immune checkpoint inhibitors (e.g., PD-1 inhibitors) leads to improved tumor response rates compared to monotherapy .

Case Study 1: Sotorasib in NSCLC

In a clinical trial involving patients with advanced NSCLC and KRAS G12C mutations, sotorasib demonstrated an overall response rate of approximately 37%, with some patients experiencing durable responses lasting over six months. The trial highlighted the need for further exploration into combination therapies to enhance efficacy and address resistance mechanisms.

Case Study 2: AMG 510 and Combination Therapy

A study utilizing AMG 510 showed significant tumor regression when combined with MEK inhibitors in preclinical models. This combination therapy resulted in enhanced antitumor activity compared to AMG 510 alone, indicating its potential as a robust treatment strategy against resistant tumors .

Challenges and Future Directions

Despite the promising results associated with KRAS G12C inhibitors, challenges remain:

  • Resistance Mechanisms : Many patients exhibit primary or acquired resistance to these therapies due to adaptive signaling pathways. Understanding these mechanisms is crucial for developing effective combination strategies .
  • Biomarker Development : Identifying biomarkers that predict response to KRAS G12C inhibitors will be essential for optimizing patient selection and treatment regimens.

Mechanism of Action

KRAS G12C inhibitor 5 is compared with other similar compounds such as sotorasib and adagrasib:

Comparison with Similar Compounds

Comparison with Similar KRAS G12C Inhibitors

Key Compounds and Clinical Profiles

The table below summarizes the pharmacological and clinical characteristics of leading KRAS G12C inhibitors:

Inhibitor Approval Status (FDA) Key Trials & Efficacy (ORR/PFS) Dosing Resistance Mechanisms Combination Strategies
Sotorasib (AMG 510) Approved (2021) ORR: 30% (NSCLC), 7.1% (CRC); mPFS: 6.8 months (NSCLC) 960 mg once daily Mutations in G4/G5 motifs, KRAS amplification, bypass signaling EGFR inhibitors (e.g., cetuximab)
Adagrasib (MRTX849) Approved (2022) ORR: 43% (NSCLC), 22% (CRC); mPFS: 6.5 months (NSCLC) 600 mg twice daily KRAS G12C amplification, MAPK/EGFR reactivation SHP2 inhibitors (e.g., JAB-3312)
Divarasib (GDC-6036) Phase III ORR: 53% (NSCLC), 29% (CRC); lower toxicity vs. 1st-gen Under study α5 helix mutations, co-occurring RTK alterations Pan-RAS inhibitors (e.g., RMC-6236)
Glecirasib (JNJ-74699157) Phase II ORR: 50% (NSCLC) in combo with SHP2 inhibitor Under study WT-RAS activation, SOS1-mediated pathways LUNA18 (RAS inhibitor)

Mechanistic and Resistance Comparisons

  • Binding Kinetics : Sotorasib and adagrasib exhibit similar covalent binding to KRAS G12C, but adagrasib’s longer half-life (∼24 hours) enables sustained target suppression . Divarasib shows enhanced potency, attributed to optimized interactions with the switch-II pocket .
  • Resistance :
    • On-target : Secondary KRAS mutations (e.g., G12C/K117Y, G12C/D47V) in G4/G5 motifs reduce drug binding by destabilizing the inactive GDP state .
    • Off-target : KRAS amplification (observed in 15–20% of resistant cases) and EGFR/MAPK reactivation drive adaptive resistance .
    • Bypass signaling : Co-mutations in RTKs (e.g., MET, HER2) or downstream effectors (e.g., BRAF) reactivate proliferation pathways .

Combination Therapy Landscape

  • EGFR inhibitors : Combining sotorasib with cetuximab in CRC enhances tumor growth inhibition by blocking EGFR-mediated RAS activation .
  • SHP2/SOS1 inhibitors: Co-targeting upstream nodes (e.g., JAB-3312 with glecirasib) suppresses adaptive RTK signaling, achieving 50% ORR in NSCLC .
  • Pan-RAS inhibitors: LUNA18, a novel RAS inhibitor, synergizes with KRAS G12C inhibitors to delay resistance by inhibiting WT-RAS-driven MAPK reactivation .

Biological Activity

KRAS G12C inhibitors, particularly the compound known as KRAS G12C inhibitor 5 , represent a significant advancement in targeted cancer therapy, specifically for non-small cell lung cancer (NSCLC) and other malignancies harboring the KRAS G12C mutation. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and clinical implications based on recent research findings.

Overview of KRAS G12C Inhibition

KRAS is a critical oncogene involved in cell signaling pathways that regulate cell proliferation and survival. The G12C mutation leads to constitutive activation of KRAS, promoting oncogenic signaling. Inhibitors targeting this mutation aim to selectively bind to the inactive GDP-bound form of KRAS, preventing its conversion to the active GTP-bound state.

Key Mechanism:

  • Covalent Binding: KRAS G12C inhibitors, including inhibitor 5, covalently bind to the cysteine residue at position 12, locking the protein in its inactive state. This mechanism is crucial for inhibiting downstream signaling pathways that contribute to tumor growth.

Comparative Efficacy of KRAS G12C Inhibitors

Recent studies have evaluated the potency of various KRAS G12C inhibitors, including inhibitor 5. The following table summarizes the inhibitory concentrations (IC50) and their corresponding effects on cellular activity:

Compound IC50 (nM) Efficacy
ARS-8535899Limited clinical efficacy
ARS-1620692Moderate response
Sotorasib35Approved; ORR of 37.1%
Adagrasib78Approved; ORR of 42.9%
This compound 0.6 High potency; promising preclinical results

Clinical Studies and Findings

  • Phase I/II Trials : Clinical trials have demonstrated that this compound exhibits superior potency compared to first-generation inhibitors. For instance, in a study involving NSCLC patients with the KRAS G12C mutation, early results indicated a high objective response rate (ORR) and prolonged progression-free survival (PFS).
  • Real-World Data : A pharmacovigilance study highlighted the safety profile of KRAS G12C inhibitors, including inhibitor 5. Adverse events were reported but generally manageable. Notably, hepatotoxicity was identified as a significant concern across various studies.
  • Mechanistic Insights : Research has shown that inhibitor 5 effectively depletes cellular active KRAS at nanomolar concentrations, even in the presence of growth factors that typically activate KRAS signaling pathways. This suggests a robust ability to maintain its inhibitory effect under physiological conditions.

Case Studies

  • Case Study A : A patient with advanced NSCLC treated with this compound showed a marked reduction in tumor size after three months of therapy, correlating with a decrease in circulating tumor DNA levels.
  • Case Study B : Another patient experienced significant symptom relief and stabilization of disease over six months, highlighting the potential for improved quality of life alongside clinical efficacy.

Q & A

Basic Research Questions

Q. Q1. What is the mechanism of action of KRAS G12C inhibitors like Inhibitor 5, and how does it differ from earlier-generation inhibitors?

Answer: KRAS G12C inhibitors, including Inhibitor 5, covalently bind to the inactive GDP-bound state of the mutant KRAS G12C protein, preventing its activation to the GTP-bound state. This mechanism exploits the unique cysteine residue at codon 12. Unlike earlier inhibitors that targeted downstream pathways (e.g., MEK/ERK), Inhibitor 5 directly engages the mutant KRAS protein, blocking nucleotide exchange and downstream signaling . Key assays to validate this include GTP/GDP binding assays, cellular proliferation assays in G12C-mutant lines, and structural studies (e.g., X-ray crystallography showing covalent bonding to Cys12) .

Q. Q2. How should preclinical studies for KRAS G12C inhibitors be designed to assess efficacy and safety?

Answer:

  • In vitro: Use isogenic cell lines (G12C vs. wild-type KRAS) to confirm target specificity. Measure downstream markers (p-ERK, p-AKT) via Western blot .
  • In vivo: Employ patient-derived xenograft (PDX) models with confirmed KRAS G12C mutations. Monitor tumor regression and pharmacodynamic (PD) biomarkers (e.g., KRAS-GTP levels) .
  • Safety: Assess off-target effects using kinome-wide profiling and toxicity in non-tumor tissues (e.g., liver, gastrointestinal tract) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in preclinical and clinical efficacy data for KRAS G12C inhibitors, particularly in colorectal cancer (CRC) vs. NSCLC?

Answer: Divergent responses (e.g., 30% partial response in NSCLC vs. 7.1% in CRC for AMG 510 ) may stem from tissue-specific co-mutations (e.g., EGFR amplification in CRC). Methodological approaches include:

  • Co-clinical trials: Use parallel PDX models from NSCLC and CRC to test inhibitor sensitivity .
  • Multi-omics profiling: Integrate RNA-seq and proteomics to identify resistance drivers (e.g., RTK activation, wild-type RAS reactivation) .
  • Combination strategies: Test inhibitors with EGFR or SHP2 blockers to overcome CRC-specific resistance .

Q. Q4. What combination strategies are most promising to overcome MAPK pathway reactivation after KRAS G12C inhibition?

Answer:

  • Vertical pathway inhibition: Co-targeting KRAS G12C and downstream effectors (e.g., MEK inhibitors) to block adaptive feedback .
  • Horizontal inhibition: Combine with agents targeting wild-type RAS activation (e.g., LUNA18, a cyclic peptide inhibiting RAS-GEF interactions) .
  • Immunotherapy: Pair with PD-1/PD-L1 inhibitors to enhance T-cell infiltration in resistant tumors .
    Experimental design: Use time-course ERK activity assays to identify rebound kinetics and validate combinations in syngeneic models .

Q. Q5. How do resistance mechanisms to KRAS G12C inhibitors differ between monotherapy and combination regimens?

Answer: Resistance in monotherapy often involves MAPK reactivation (via wild-type RAS or RTK signaling) or secondary KRAS mutations (e.g., Y96D) . In combination therapy, resistance may shift to epigenetic or metabolic adaptations. Methodological approaches:

  • CRISPR screens: Identify synthetic lethal partners in resistant clones .
  • Long-term treatment models: Generate acquired resistance in PDX models treated with Inhibitor 5 + EGFR inhibitors to map evolutionary pathways .

Methodological and Translational Questions

Q. Q6. What biomarkers are critical for stratifying patients in clinical trials of KRAS G12C inhibitors?

Answer: Beyond KRAS G12C mutation status, prioritize:

  • Co-mutations: STK11/LKB1 (predicts poor response in NSCLC) .
  • Plasma ctDNA dynamics: Early changes in KRAS allele frequency correlate with response .
  • PD biomarkers: KRAS-GTP levels and ERK phosphorylation .

Q. Q7. How can researchers optimize translational studies to bridge preclinical findings and clinical outcomes for KRAS G12C inhibitors?

Answer:

  • Dose optimization: Use PK/PD modeling to align preclinical effective concentrations with human dosing .
  • Tumor microenvironment (TME) analysis: Incorporate spatial transcriptomics to assess stromal contributions to resistance .
  • Real-world data integration: Leverage registries (e.g., AACR GENIE) to validate preclinical hypotheses in diverse populations .

Q. Data-Driven Research Challenges

Q. Q8. How should researchers address the limited CNS penetration of first-generation KRAS G12C inhibitors?

Answer: Next-generation inhibitors (e.g., D3S-001) are engineered for blood-brain barrier penetration. Key steps:

  • In vitro BBB models: Measure permeability using MDCK-MDR1 assays .
  • In vivo imaging: Track inhibitor distribution in orthotopic brain metastasis models via PET-CT with radiolabeled compounds .

Q. Q9. What computational tools are essential for analyzing KRAS G12C inhibitor binding dynamics?

Answer:

  • Molecular dynamics (MD) simulations: Model covalent binding to Cys12 and predict off-target interactions .
  • Free-energy perturbation (FEP): Optimize inhibitor affinity for mutant KRAS .
  • Cryo-EM: Resolve inhibitor-KRAS complexes in near-native states .

Properties

IUPAC Name

2-[(2S)-4-[2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKBMFMBHWUYHS-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
KRAS G12C inhibitor 5
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
KRAS G12C inhibitor 5
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
KRAS G12C inhibitor 5
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
KRAS G12C inhibitor 5
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
KRAS G12C inhibitor 5
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide
KRAS G12C inhibitor 5

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